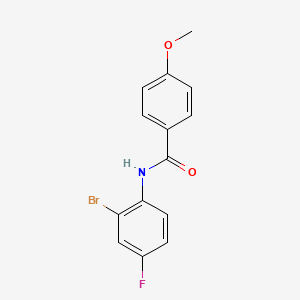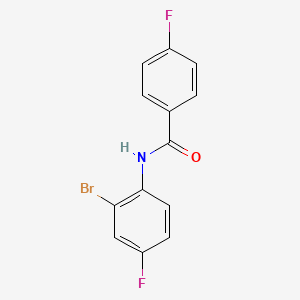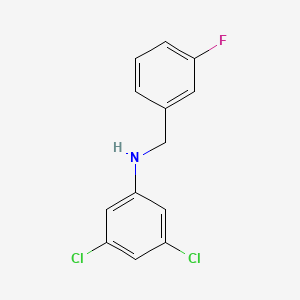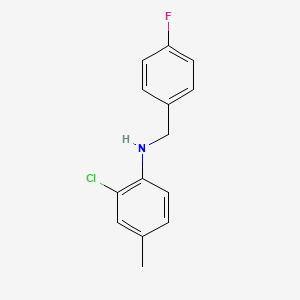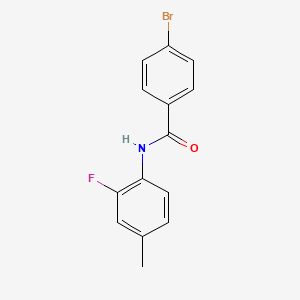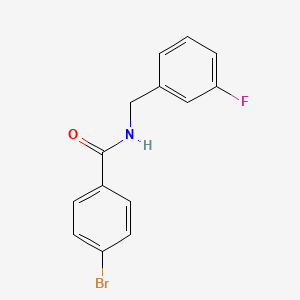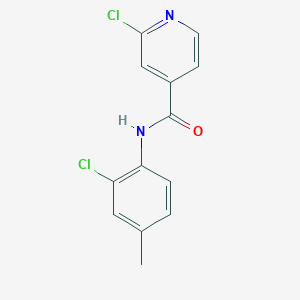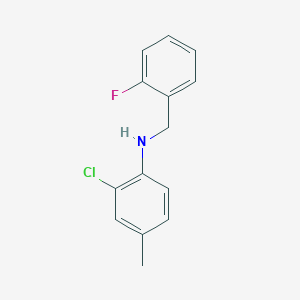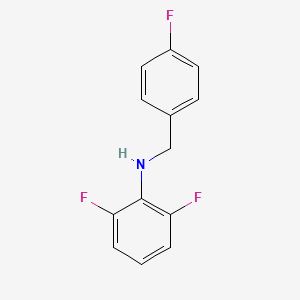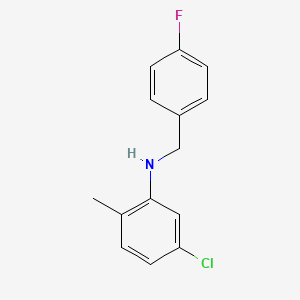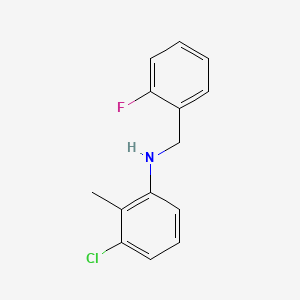
3-Chloro-N-(2-fluorobenzyl)-2-methylaniline
Overview
Description
3-Chloro-N-(2-fluorobenzyl)-2-methylaniline, also known as CFMA, is a chemical compound that has been of interest to the scientific community due to its potential as a pharmaceutical agent. CFMA is a member of the aniline family of compounds, which are known for their diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has been shown to inhibit the growth of tumor cells and induce apoptosis. 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has also been shown to have anti-inflammatory effects, with reduced levels of pro-inflammatory cytokines in animal models of arthritis. In addition, 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has several advantages as a research tool. It is a relatively simple compound to synthesize, and it has shown promising results in a variety of disease models. However, there are also some limitations to its use in lab experiments. 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline. One area of interest is the development of more potent and selective analogs of 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline for use as therapeutic agents. Another area of interest is the investigation of the potential side effects of 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline, particularly in long-term use. In addition, further studies are needed to fully understand the mechanism of action of 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline and its potential as a therapeutic agent for a variety of diseases.
Scientific Research Applications
3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has also been studied for its anti-inflammatory properties, with promising results in animal models of arthritis and other inflammatory conditions. In addition, 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-12(15)6-4-8-14(10)17-9-11-5-2-3-7-13(11)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNMSRPPRZCPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(2-fluorobenzyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




